N-benzyl-2-chloropyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZZWLRSUIYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of N Benzyl 2 Chloropyridin 3 Amine and Derivatives
Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring System
The pyridine ring, particularly when substituted with a halogen at the 2- or 4-position, is highly susceptible to nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the ring nitrogen, which lowers the electron density of the aromatic system, making it electrophilic. stackexchange.comthieme-connect.com The substitution of the chlorine atom in N-benzyl-2-chloropyridin-3-amine is a cornerstone of its chemistry, allowing for the introduction of a wide array of nucleophiles.
Mechanistic Investigations of Halide Displacement
The displacement of the chloride in 2-chloropyridines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.comnih.gov This process is generally accepted to occur through a two-step addition-elimination pathway.
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This step is often the rate-determining step of the reaction. The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. thieme-connect.comnih.gov In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. youtube.com The negative charge is resonance-stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring. abertay.ac.uk
Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride leaving group. stackexchange.com
Table 1: Mechanistic Steps of SNAr on this compound
| Step | Description | Key Features |
|---|---|---|
| 1. Addition | A nucleophile attacks the C2 position of the pyridine ring. | Rate-determining step; Formation of a tetrahedral Meisenheimer intermediate; Disruption of aromaticity. |
| 2. Elimination | The chloride ion is expelled from the intermediate. | Restoration of the aromatic system; Formation of the final substitution product. |
Electron Transfer and Covalent Addition Pathways
While the SNAr mechanism is prevalent, an alternative pathway involving single-electron transfer (SET) can occur under certain conditions, particularly with specific nucleophiles or when initiated by photochemical or electrochemical means. researchgate.net This radical-nucleophilic substitution (SRN1) mechanism proceeds via a chain reaction involving radical and radical-anion intermediates. nih.gov
The proposed steps for an SRN1 mechanism are:
Initiation: An electron is transferred to the this compound substrate, forming a radical anion.
Propagation: The radical anion fragments, losing a chloride ion to form a pyridyl radical. This radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to another molecule of the starting material, propagating the chain.
Termination: The chain reaction is terminated through various radical combination or disproportionation reactions.
These electron transfer processes offer a different mechanistic route to substitution products compared to the more common polar SNAr pathway. researchgate.net
Isotope Effects in Reaction Mechanisms
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by studying the change in reaction rate upon isotopic substitution. nih.gov In the context of the SNAr reaction of this compound, measuring the KIE for the cleavage of the C-Cl bond can provide insight into the rate-determining step.
If the C-Cl bond is broken in the rate-determining step, a significant primary KIE would be expected when comparing the reaction rates of the normal substrate with one containing a heavier chlorine isotope (e.g., ³⁷Cl). However, in the classical SNAr mechanism, the first step (nucleophilic addition) is typically rate-limiting, and the C-Cl bond is broken in the subsequent, faster step. In this scenario, a negligible or very small KIE would be observed. nih.gov Experimental determination of the KIE can thus help confirm whether the addition of the nucleophile or the departure of the leaving group is the slower, rate-limiting part of the reaction. nih.gov
Transformations Involving the N-Benzyl Amine Moiety
The N-benzyl group serves as a common protecting group for the amine functionality. Its removal, or debenzylation, is a crucial step in many synthetic sequences to unmask the primary or secondary amine for further reactions.
Selective N-Debenzylation Methodologies
Palladium-catalyzed hydrogenolysis is one of the most common and effective methods for N-debenzylation. nih.govgoogle.com This reaction involves treating the N-benzyl compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.govchemrxiv.org
The reaction proceeds via the following general steps:
Adsorption of the substrate onto the catalyst surface.
Oxidative addition of the C-N bond to the palladium center.
Cleavage of the bond by hydrogen, releasing the deprotected amine and toluene (B28343) as a byproduct.
This method is popular due to its typically clean conversion and mild conditions. chemrxiv.org However, challenges can arise, including catalyst poisoning and unwanted side reactions. A significant potential side reaction is the hydrogenation of the pyridine ring itself, which can sometimes be observed. nih.govresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to maximize the yield of the desired debenzylated product while minimizing ring saturation. chemrxiv.orgresearchgate.net
Table 2: Conditions for Palladium-Catalyzed N-Debenzylation
| Parameter | Conditions / Reagents | Purpose / Effect |
|---|---|---|
| Catalyst | 10% Pd/C, 20% Pd(OH)₂/C | Palladium is preferred for its lower propensity to saturate aromatic rings compared to platinum or rhodium. chemrxiv.orgresearchgate.net |
| Hydrogen Source | H₂ gas (balloon or high pressure), Ammonium (B1175870) formate (B1220265) | H₂ gas is standard; ammonium formate can be used in transfer hydrogenolysis, which may prevent ring saturation. chemrxiv.org |
| Solvent | Ethanol, THF, Ethyl Acetate (B1210297) | Solvent choice can influence catalyst activity and selectivity. chemrxiv.org |
| Additives | Acetic acid, HCl | Acid can sometimes facilitate the deprotection but may also promote side reactions. nih.gov |
Chemoselective Functional Group Manipulations Adjacent to N-Benzyl
The stability of the N-benzyl group under a variety of reaction conditions allows for chemoselective manipulations of other functional groups within the same molecule. This enables complex synthetic sequences where the amine is protected as an N-benzyl derivative while other transformations are carried out.
For instance, catalytic hydrogenation can be tuned to be chemoselective. While palladium-catalyzed hydrogenolysis is a standard method for N-benzyl group removal, conditions can be modified to selectively reduce other functionalities, such as alkenes or alkynes, without cleaving the N-benzyl bond. organic-chemistry.org The use of specific catalyst poisons, like diphenylsulfide with Pd/C, can prevent the hydrogenolysis of benzyl (B1604629) esters and N-Cbz groups while allowing for the reduction of double or triple bonds. organic-chemistry.org
Conversely, the N-benzyl group can be selectively removed in the presence of other sensitive groups. As discussed, the laccase/TEMPO system is a prime example, cleaving the N-benzyl group without affecting O-benzyl ethers. uniovi.es This orthogonality is crucial in the synthesis of polyfunctional molecules like amino alcohols.
Furthermore, the presence of the N-benzyl group can direct or influence reactions at adjacent positions. However, a more common strategy is to perform functional group interconversions elsewhere in the molecule, relying on the robustness of the N-benzyl protecting group. This includes reactions like esterification, amide coupling, or the introduction of other protecting groups, which can often be performed without affecting the N-benzyl amine. acs.org
Cyclization and Ring-Forming Reactions
The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, which are common scaffolds in medicinal chemistry. These reactions typically involve the formation of a new bond between the nitrogen of the benzylamino group and the carbon atom at the 2-position of the pyridine ring, facilitated by the displacement of the chloro substituent.
Palladium-Catalyzed Cyclization Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. syr.edu For substrates like this compound, intramolecular palladium-catalyzed amination (a variation of the Buchwald-Hartwig amination) is a key strategy for synthesizing fused ring systems. cnr.itresearchgate.net
The general catalytic cycle involves the oxidative addition of a Pd(0) complex to the C-Cl bond of the pyridine ring to form a Pd(II) intermediate. This is followed by intramolecular coordination of the amine and subsequent reductive elimination, which forms the C-N bond of the new ring and regenerates the active Pd(0) catalyst. syr.edu This process can be used to synthesize a variety of azaheteroaromatic cores, such as γ-carbolines, from 2-chloropyridin-3-amine derivatives. cnr.it The reaction often requires a suitable phosphine (B1218219) ligand and a base to proceed efficiently. beilstein-journals.org
Synthesis of Fused Heterocyclic Scaffolds (e.g., Imidazopyridinones)
Imidazo[4,5-b]pyridin-2-ones are a class of fused heterocyclic scaffolds with significant biological activity. syr.edu this compound is a key precursor for the synthesis of these structures.
One efficient method involves a tandem palladium-catalyzed process. beilstein-journals.org First, the 3-amino group of a 2-chloropyridine (B119429) derivative is reacted with an isocyanate (or a precursor like N-chlorosulfonyl isocyanate) to form a urea (B33335) intermediate. beilstein-journals.org This urea then undergoes an intramolecular palladium-catalyzed cyclization, where the urea nitrogen attacks the carbon bearing the chlorine atom, to form the imidazopyridinone ring system. beilstein-journals.org This reaction provides a rapid route from simple starting materials to complex heterocyclic products. beilstein-journals.org
An alternative approach involves sequential palladium-catalyzed aminations. Starting from a dihalogenated pyridine like 2-chloro-3-iodopyridine, a regioselective amination can install the first amine. A second amination introduces the second nitrogen substituent. Subsequent treatment with a carbonyl source, such as triphosgene (B27547), facilitates the cyclization to yield highly functionalized and unsymmetrical imidazo[4,5-b]pyridin-2-ones in a few synthetic steps. acs.org
Table 3: Synthetic Routes to Fused Heterocycles from 2-Chloropyridin-3-amine Derivatives
| Starting Material Type | Reaction Sequence | Fused Scaffold Product | Catalyst/Reagents | Reference |
|---|
Nucleophilic Dearomatization of Pyridinium (B92312) Derivatives
The nucleophilic dearomatization of pyridinium salts is a powerful and extensively studied strategy for the synthesis of highly functionalized, non-aromatic nitrogen heterocycles, such as dihydropyridines (DHPs) and piperidines. nih.govrsc.org These saturated and partially saturated scaffolds are ubiquitous in natural products and pharmaceuticals. uiowa.edu The inherent aromaticity of the pyridine ring makes it relatively unreactive towards nucleophiles. acs.org Therefore, an activation step is required, which is typically achieved by converting the pyridine nitrogen into a pyridinium salt. This process enhances the electrophilicity of the ring, rendering the C2, C4, and C6 positions susceptible to nucleophilic attack. nih.govmdpi.com
The formation of pyridinium derivatives from a parent compound like this compound would involve the reaction of the pyridine nitrogen atom with an electrophile. Common activating groups include acyl, sulfonyl, and alkyl groups, leading to the formation of N-acyl, N-sulfonyl, or N-alkyl pyridinium salts, respectively. mdpi.com N-acylpyridinium salts, in particular, are widely used but are often unstable and generated in situ at low temperatures. mdpi.commdpi.com The choice of the N-substituent and the existing substituents on the pyridine ring, such as the 2-chloro and 3-(benzylamino) groups, are critical in determining the regiochemical outcome of the subsequent nucleophilic addition. mdpi.com
Research Findings and Regioselectivity
The nucleophilic attack on an activated pyridinium ring can theoretically occur at the C2, C4, or C6 positions. The resulting product is typically a 1,2-, 1,4-, or 1,6-dihydropyridine. The regioselectivity of this addition is governed by a combination of steric and electronic factors, as well as the nature of the nucleophile and the catalyst employed. mdpi.com
For instance, placing an electron-withdrawing group (EWG) at the 3-position of the pyridine ring can enhance the electrophilicity of the cation and direct nucleophiles to the C4-position, leading to 1,4-DHPs. mdpi.com This is a complementary approach to many transition-metal-catalyzed methods that typically yield 1,2-dihydropyridines. rsc.org Organocatalytic methods, using chiral secondary amines or bifunctional thioureas, have been successfully developed for the enantioselective C4-dearomatization of N-alkylpyridinium salts bearing a 3-cyano or 3-nitro group, using nucleophiles like indoles and enamines. mdpi.com
Copper-catalyzed reactions have also emerged as a versatile tool for the dearomatization of pyridinium salts. Karimov and co-workers reported the 1,2-nucleophilic addition of diborylalkyl reagents to N-alkylpyridinium salts, catalyzed by a copper(I) complex, to produce 1,2-dihydropyridines with good diastereocontrol. nih.govacs.org The proposed mechanism involves the formation of a nucleophilic copper-boronate complex that attacks the C2-position of the pyridinium salt. acs.org Similarly, enantioselective copper-catalyzed additions of Grignard reagents to in situ-formed N-acylpyridinium salts have been developed, yielding chiral dihydropyridines. mdpi.com
N-heterocyclic carbenes (NHCs) have been utilized to catalyze the enantioselective addition of homoenolate equivalents (derived from enals) to N-alkylpyridinium salts. rsc.org This method has proven effective for the synthesis of 1,4-dihydropyridines with high regioselectivity and enantioselectivity. rsc.org A key finding in this research was that the addition of a catalytic amount of acetic acid was crucial to prevent the NHC catalyst from being trapped in an off-cycle, non-productive adduct with the pyridinium salt. rsc.org
The table below summarizes representative findings in the field of nucleophilic dearomatization of substituted pyridinium derivatives.
Mechanistic Transformations
The general mechanism for the nucleophilic dearomatization of a pyridinium salt begins with the activation of the pyridine. mdpi.com Following activation, the nucleophile, which may be generated or activated by a catalyst, attacks an electrophilic carbon of the pyridinium ring. rsc.orgacs.org
In the copper-catalyzed addition of diborylalkanes, for example, a boronate complex is proposed to form and undergo transmetalation with the Cu(I) catalyst. acs.org This generates a highly nucleophilic organocopper species that attacks the pyridinium salt to deliver the dihydropyridine (B1217469) product and regenerate the copper catalyst. acs.org
In organocatalytic reactions employing NHCs and enals, the catalyst first reacts with the enal to form a homoenolate equivalent (a Breslow intermediate). rsc.org This nucleophilic intermediate then attacks the C4-position of the pyridinium salt. Subsequent steps lead to the formation of the 1,4-DHP product and regeneration of the NHC catalyst. rsc.org The presence of an acid co-catalyst can be essential to facilitate catalyst turnover by preventing the formation of stable, off-cycle catalyst-electrophile adducts. rsc.org The careful tuning of the electronic properties of the pyridinium salt is often a prominent feature in optimizing the yield and enantioselectivity of these transformations. mdpi.com
Table of Compounds Mentioned
Derivatization Strategies and Analytical Applications of N Benzyl 2 Chloropyridin 3 Amine Derivatives
Design and Synthesis of N-Benzyl-2-chloropyridinium-Based Derivatization Reagents
The design of N-benzyl-2-chloropyridinium-based derivatization reagents is centered on creating molecules that can react efficiently with specific functional groups to attach a tag that enhances analytical detection. The core structure combines a pyridinium (B92312) ring, which acts as a reactive scaffold, with a benzyl (B1604629) group. The key reagent, 1-benzyl-2-chloropyridinium (B76325) bromide, is synthesized to specifically target nucleophilic groups, such as thiols.
The synthesis of these reagents generally involves the N-alkylation of a corresponding pyridine (B92270) derivative. For instance, the reaction of a substituted pyridine with a benzyl halide, like benzyl bromide, results in the formation of the N-benzylpyridinium salt. This process introduces a permanent positive charge on the nitrogen atom and activates the pyridine ring for subsequent reactions. The presence of a good leaving group, such as a chlorine atom at the 2-position, is crucial for its function as a derivatization agent.
A general synthetic approach involves reacting 2-chloropyridine (B119429) derivatives with benzyl halides. For example, N-alkylation of 2-chloropyridine with benzyl bromide would yield N-benzyl-2-chloropyridinium bromide. The quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack.
Mechanistic Aspects of Derivatization Reactions
Nucleophilic Displacement at the Pyridinium 2-Position
The primary mechanism of derivatization using N-benzyl-2-chloropyridinium reagents involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridinium nitrogen, being quaternized and electron-withdrawing, significantly lowers the electron density of the pyridine ring, especially at the ortho (2- and 6-) and para (4-) positions. quora.com This makes the carbon atoms at these positions highly electrophilic and susceptible to attack by nucleophiles.
When a nucleophile, such as a thiol (R-SH), attacks the N-benzyl-2-chloropyridinium cation, it preferentially targets the 2-position. quora.comwikipedia.org The chlorine atom at this position is a good leaving group. The attack of the nucleophile leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the electron-deficient pyridine ring, including the electronegative nitrogen atom. quora.compearson.com The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in a stable 2-S-pyridinium derivative. researchgate.net This reaction is highly efficient due to the enhanced electrophilicity conferred by the pyridinium nitrogen and the stability of the departing chloride ion. wikipedia.orgnih.gov
Reaction Kinetics and Optimization (pH, Reagent Excess, Time)
The efficiency of the derivatization reaction is influenced by several factors, including pH, the molar ratio of the reagent to the analyte, and the reaction time. Optimization of these parameters is critical for achieving complete and reproducible derivatization for quantitative analysis. semanticscholar.orgmdpi.com
pH: The pH of the reaction medium is a critical parameter, especially when derivatizing thiols. The nucleophilicity of a thiol group is dependent on its protonation state; the thiolate anion (R-S⁻) is a much stronger nucleophile than the neutral thiol (R-SH). mdpi.com Therefore, the reaction is typically carried out under alkaline or neutral to slightly alkaline conditions to ensure a sufficient concentration of the thiolate anion. For the derivatization of various thiols with 1-benzyl-2-chloropyridinium bromide, a pH of around 7.8 to 9.0 has been found to be optimal. semanticscholar.org However, the reagent is versatile and can be used over a wide pH range. researchgate.net
Reagent Excess: To ensure the reaction proceeds to completion, the derivatization reagent is typically used in a significant molar excess relative to the analyte. semanticscholar.orgmdpi.com This is particularly important when analyzing complex samples where other nucleophiles might be present. Studies have shown that a large excess, sometimes up to 2000-fold, can be used to drive the reaction forward and achieve maximum yield. semanticscholar.org
Reaction Time: The derivatization reaction is generally rapid. For many thiols, the reaction with 1-benzyl-2-chloropyridinium bromide can be completed within minutes at room temperature. mdpi.com However, the optimal reaction time can vary depending on the specific analyte and the reaction conditions. Kinetic studies are often performed to determine the time required to reach maximum product formation. For instance, while most thiols react quickly, some, like homocysteine, might require longer reaction times to achieve yields greater than 90%. mdpi.com
Table 1: Optimization of Derivatization Reaction Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| pH | 7.8 - 9.0 | Increases the concentration of the more nucleophilic thiolate anion. semanticscholar.org |
| Reagent Excess | Up to 2000-fold molar excess | Ensures complete derivatization of the analyte, especially in complex matrices. semanticscholar.org |
| Reaction Time | 30 minutes | Sufficient for most thiols to react completely at room temperature. mdpi.com |
Enhancement of Analytical Detection and Separation
Integration of Chromophores and Charge for Spectroscopic Detection
A primary advantage of using N-benzyl-2-chloropyridinium-based reagents is the significant enhancement in the detectability of the analyte by UV-Vis spectrophotometry. researchgate.net The reagent itself, 1-benzyl-2-chloropyridinium bromide, has a maximum UV absorption at approximately 274 nm. researchgate.net Upon reaction with a thiol, the resulting 2-S-pyridinium derivative exhibits a substantial bathochromic shift (a shift to a longer wavelength). researchgate.net
The new derivative typically shows a strong absorption maximum at around 314-321 nm. researchgate.netacademicjournals.org This shift is analytically advantageous for several reasons:
It moves the absorption maximum to a region of the UV spectrum where interference from many common biological matrix components is lower.
The high molar absorptivity of the derivative at this longer wavelength leads to a significant increase in sensitivity, allowing for the detection of low concentrations of the analyte. researchgate.net
The chromophore responsible for this strong absorption is the N-benzyl-2-S-pyridinium moiety itself. The combination of the benzyl group and the substituted pyridinium ring forms an extended conjugated system that strongly absorbs UV light. The permanent positive charge on the pyridinium nitrogen also plays a role in the electronic properties of the chromophore.
Table 2: Spectroscopic Properties of Reagent and Derivative
| Compound | Maximum Absorption (λmax) | Analytical Significance |
|---|---|---|
| 1-benzyl-2-chloropyridinium bromide | ~274 nm | Reagent absorption. researchgate.net |
| 2-S-pyridinium derivative | ~314 - 321 nm | Strong absorption by the derivative, allowing for sensitive and selective detection. researchgate.netacademicjournals.org |
Improved Retention and Ionization Efficiency in LC-MS/MS
In addition to enhancing spectroscopic detection, derivatization with N-benzyl-2-chloropyridinium reagents can significantly improve the performance of liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Improved Retention: Many small, polar analytes, such as low-molecular-weight thiols, are poorly retained on reversed-phase (RP) HPLC columns. Derivatization with the bulky, nonpolar benzyl group increases the hydrophobicity of the analyte. This leads to stronger interaction with the stationary phase of an RP-HPLC column (like a C18 column), resulting in increased retention times and better separation from unretained matrix components. researchgate.net This improved chromatography is crucial for reducing ion suppression in the mass spectrometer. nih.gov
Improved Ionization Efficiency: The derivatization process introduces a permanent positive charge onto the analyte molecule via the quaternized pyridinium nitrogen. This is highly beneficial for electrospray ionization (ESI) in the positive ion mode, which is a common ionization technique in LC-MS. Molecules that are pre-charged in solution tend to ionize much more efficiently than neutral molecules that need to be charged in the gas phase. ut.ee This increased ionization efficiency directly translates to a greater signal intensity in the mass spectrometer, leading to lower limits of detection and improved quantitative accuracy. chromatographyonline.comlcms.cz While derivatization can sometimes increase the complexity of the sample, the gains in ionization efficiency often outweigh this, especially when coupled with effective chromatographic separation. ut.eesemanticscholar.org
Practical Considerations in Derivatization Method Development
The development of a successful derivatization method for the analytical determination of N-benzyl-2-chloropyridin-3-amine and its derivatives requires careful consideration of several practical factors. While specific derivatization protocols for this exact compound are not extensively documented in publicly available literature, a robust methodology can be established by drawing upon established principles for the derivatization of structurally related compounds, such as benzylamines, secondary amines, and heterocyclic amines. nih.govrsc.orgrsc.orgscispace.com The ultimate goal is to produce a stable derivative with enhanced detectability (e.g., by UV-Vis or fluorescence detectors) and improved chromatographic behavior, ensuring a sensitive, selective, and reproducible analytical method. taylorandfrancis.com
Key parameters that must be optimized include the choice of derivatizing reagent, reaction solvent, pH, temperature, and reaction time. Each of these factors can significantly influence the reaction yield, kinetics, and the stability of the final product. rsc.org
Selection of Derivatizing Reagent
The choice of derivatizing reagent is paramount and is dictated by the functional groups present in the analyte and the desired analytical endpoint. For this compound, the secondary amine group is the primary target for derivatization. Common classes of reagents for secondary amines include:
Acylating Agents (e.g., Dansyl Chloride, Dabsyl Chloride): These are widely used reagents that react with primary and secondary amines to form highly fluorescent sulfonamides. rsc.org Dansyl chloride, for instance, is noted for the good stability of its derivatives, making it a common choice for HPLC analysis. rsc.org
Chloroformates (e.g., 9-fluorenylmethyl chloroformate - FMOC-Cl): FMOC-Cl reacts rapidly with primary and secondary amines to yield stable, fluorescent carbamates. researchgate.netthermofisher.com This reagent is often used in automated pre-column derivatization systems. thermofisher.com
Schiff Base Forming Reagents (e.g., o-phthalaldehyde (B127526) - OPA): OPA is a popular reagent for primary amines, but it can also react with secondary amines in the presence of a thiol. However, the resulting derivatives can sometimes be unstable. thermofisher.com
Silylating Agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA): These are typically used for gas chromatography to increase volatility and thermal stability. researchgate.net For HPLC analysis of this compound, silylation is less common.
The presence of the chlorine atom on the pyridine ring and the benzyl group may influence reagent selection. It is crucial to choose a reagent that selectively targets the secondary amine without significant side reactions with other parts of the molecule under the chosen reaction conditions.
Optimization of Reaction Conditions
Once a suitable derivatizing reagent is selected, the reaction conditions must be meticulously optimized to ensure complete and reproducible derivatization.
pH Control: The pH of the reaction medium is critical, especially for the derivatization of amines. The reaction is typically carried out in a basic medium to ensure that the amine is in its nucleophilic, unprotonated form. rsc.orgdergipark.org.tr For instance, the derivatization of biogenic amines with dansyl chloride is often performed at a pH of around 9. rsc.org A buffer system, such as a borate (B1201080) or bicarbonate buffer, is essential to maintain a stable pH throughout the reaction. rsc.org
Reaction Temperature and Time: The optimal temperature and duration of the derivatization reaction are interdependent and need to be determined experimentally. Some derivatization reactions proceed rapidly at room temperature, while others may require heating to achieve a satisfactory yield within a reasonable timeframe. nih.gov For example, the derivatization of biogenic amines with dansyl chloride has been optimized at 60°C for 1 hour. rsc.org It is important to find a balance, as excessive heat or prolonged reaction times can lead to the degradation of the analyte or the derivative, or the formation of unwanted by-products. taylorandfrancis.com
Solvent and Reagent Concentration: The choice of solvent is crucial for ensuring that all reactants are soluble and that the reaction proceeds efficiently. Acetonitrile (B52724) and methanol (B129727) are common solvents for derivatization reactions intended for HPLC analysis. rsc.orgdergipark.org.tr The concentration of the derivatizing reagent should be in stoichiometric excess to drive the reaction to completion. However, a very large excess should be avoided as it can interfere with the chromatographic analysis and may require a quenching step to remove the unreacted reagent. rsc.org
The following interactive table summarizes typical ranges for these parameters in the derivatization of amines for HPLC analysis, which can serve as a starting point for the development of a method for this compound derivatives.
| Parameter | Typical Range | Rationale |
| Derivatizing Reagent | Dansyl Chloride, FMOC-Cl | Good reactivity with secondary amines, stable fluorescent derivatives. |
| pH | 8.0 - 10.0 | Ensures the amine is in its deprotonated, nucleophilic form. |
| Temperature | 25°C - 70°C | Balances reaction rate with the stability of reactants and products. |
| Reaction Time | 5 min - 60 min | Sufficient time for the reaction to go to completion without degradation. |
| Solvent | Acetonitrile, Methanol | Solubilizes reactants and is compatible with HPLC. |
| Reagent Concentration | 2 - 10-fold molar excess | Drives the reaction to completion. |
Management of Interferences and By-products
A significant practical consideration is the potential for interferences from the sample matrix and the formation of by-products during the derivatization reaction. The derivatizing reagent itself, or by-products from its degradation, can be a major source of interference in the chromatogram. rsc.org
To mitigate this, several strategies can be employed:
Quenching: After the derivatization is complete, a quenching reagent can be added to react with the excess derivatizing reagent. For example, a primary or secondary amine like glycine (B1666218) or proline can be used to consume excess dansyl chloride. rsc.org
Extraction: A liquid-liquid or solid-phase extraction (SPE) step can be incorporated after derivatization to separate the derivative of interest from unreacted reagent and other interferences.
Chromatographic Resolution: The HPLC method itself should be optimized to provide sufficient resolution between the peak of the derivatized analyte and any interfering peaks.
The stability of the formed derivative is another critical aspect. Some derivatives may be sensitive to light, temperature, or pH, necessitating careful handling and storage of the samples prior to analysis. rsc.org Stability studies should be an integral part of the method development and validation process.
Advanced Spectroscopic and Structural Elucidation of N Benzyl 2 Chloropyridin 3 Amine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-benzyl-2-chloropyridin-3-amine. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be determined.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-chloro-3-aminopyridine, the amine protons typically appear as a broad singlet, while the pyridine (B92270) protons exhibit distinct signals in the aromatic region. For instance, in a CDCl₃ solution, the amine protons of 3-amino-2-chloropyridine (B31603) were observed as a singlet at 5.02 ppm. nih.gov The pyridine protons appeared as doublets of doublets at 6.62 ppm, 7.48 ppm, and 7.98 ppm. nih.gov Upon N-benzylation, the benzylic protons introduce a characteristic singlet, and the aromatic protons of the benzyl (B1604629) group appear in the typical aromatic region. The chemical shifts of the N-methyl group in N-methylpyridinium derivatives are significantly influenced by substituents on the pyridinium (B92312) ring, particularly at the 2- and 4-positions. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of substituents. mdpi.com For pyridine itself, the ¹³C NMR chemical shifts are solvent-dependent. researchgate.net In substituted pyridines, the carbon attached to the chlorine atom (C-2) and the carbon bearing the amino group (C-3) show characteristic chemical shifts. The presence of a benzyl group introduces additional signals corresponding to the benzylic carbon and the aromatic carbons of the phenyl ring. Studies on substituted N-methylpyridinium compounds have shown a good correlation between the ¹³C NMR chemical shifts of the N-methyl group and the electronic effects of the substituents. nih.gov For instance, in N-oxide derivatives of pyridine, the carbon chemical shifts are also well-documented, with 2-chloropyridine (B119429) N-oxide showing signals at 123.8, 126.0, 126.9, 140.3, and 141.5 ppm in a mixture of CDCl₃ and DMSO. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Data for Related Pyridine Derivatives
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 2-Chloro-3-aminopyridine nih.gov | CDCl₃ | 5.02 (s, 2H, NH₂), 6.62 (dd, 1H), 7.48 (dd, 1H), 7.98 (dd, 1H) | Not specified |
| Pyridine N-Oxide rsc.org | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 |
| 2-Chloropyridine N-Oxide rsc.org | CDCl₃ w/ DMSO | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 |
| Nicotinic N-Oxide rsc.org | DMSO | 7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for such compounds. researchgate.net
Under ESI-MS conditions, N-benzylated cations are known to readily lose the benzyl group to form a stable benzyl cation. researchgate.net The fragmentation of N-benzylpyridinium ions has been studied, and a common pathway involves the formation of a benzyl cation (m/z 91). researchgate.net However, the conversion of the benzyl cation to the tropylium (B1234903) ion is generally not observed under ESI-MS conditions due to a significant energy barrier. researchgate.net
The mass spectrum of a related compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-chloropyridine, shows a molecular ion peak corresponding to its calculated molecular weight. A prominent fragmentation pathway is the loss of the tert-butyl group. For this compound, the presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The vibrational frequencies of different bonds provide a characteristic fingerprint of the molecule.
The IR spectrum of 2-amino-5-chloropyridine (B124133) shows N-H stretching vibrations in the region of 3500-3000 cm⁻¹. core.ac.uk Specifically, asymmetric and symmetric N-H stretching bands are observed. core.ac.uk The C-N stretching vibrations in aromatic amines are typically found between 1382 and 1266 cm⁻¹. researchgate.net The pyridine ring itself exhibits characteristic C-N stretching vibrations in the region of 1600-1500 cm⁻¹ and 1385-1260 cm⁻¹. The C-H stretching and bending vibrations are also observable. nih.gov The presence of the benzyl group would introduce additional C-H stretching and bending vibrations from the methylene (B1212753) bridge and the aromatic ring.
Interactive Data Table: Characteristic IR Frequencies for Related Pyridine Derivatives
| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching (asymmetric) | 2-Amino-5-chloropyridine | 3550 (FT-IR), 3551 (FT-Raman) | core.ac.uk |
| N-H Stretching (symmetric) | 2-Amino-5-chloropyridine | 3452 (FT-IR), 3455 (FT-Raman) | core.ac.uk |
| C-H Out-of-plane Bending | 2-Amino-5-chloropyridine | 929, 903, 825 (FT-IR) | core.ac.uk |
| Pyridine Ring C-N Stretching | General Pyridine Derivatives | 1600-1500, 1385-1260 | |
| C-N Stretching (Aromatic Amine) | General Aromatic Amines | 1382-1266 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination of Related Pyridine Derivatives
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related pyridine derivatives offers valuable insights into the expected structural features.
In the crystal structure of 2-amino-6-chloropyridine, molecules form centrosymmetric dimers through hydrogen bonds. nih.gov Similarly, cocrystals of amino-chloropyridine derivatives with carboxylic acids exhibit robust pyridine-acid supramolecular synthons. nih.govmdpi.comresearchgate.net For instance, in a cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, hydrogen bonding occurs between the hydroxyl group of the acid and the nitrogen of the pyridine ring. mdpi.comresearchgate.net
The solid-state structures of iodine(I) and silver(I) complexes with 3-substituted pyridines have been determined, revealing details about the coordination geometries and bond lengths. acs.orgnih.gov For example, the I–N bond lengths in iodine(I) complexes with 3-substituted pyridines are consistently within a narrow range. acs.orgnih.gov These studies highlight the importance of non-covalent interactions in the crystal packing of pyridine derivatives. The solid-state structure of a dinuclear molybdenum(V) complex with pyridine ligands also provides data on metal-ligand bond lengths. mdpi.com
Theoretical and Computational Chemistry Studies on N Benzyl 2 Chloropyridin 3 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic properties of N-benzyl-2-chloropyridin-3-amine. Methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) offer a balance of accuracy and computational cost for optimizing molecular geometry and predicting spectroscopic behavior. tandfonline.com
The optimization process yields the most stable conformation of the molecule in its ground state, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-Cl bond length, the C-N bonds of the amino group, and the rotational angle of the benzyl (B1604629) group relative to the pyridine (B92270) ring. Natural Bond Orbital (NBO) analysis can also be performed on the optimized geometry to study donor-acceptor interactions and molecular stability arising from charge delocalization. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations for similar pyridine derivatives.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C2-Cl | ~1.74 Å | |
| C3-N | ~1.39 Å | |
| N-C(benzyl) | ~1.46 Å | |
| Pyridine C-C | ~1.39 - 1.40 Å | |
| Pyridine C-N | ~1.33 - 1.34 Å | |
| Bond Angles | ||
| Cl-C2-C3 | ~115° | |
| C2-C3-N | ~123° | |
| C3-N-C(benzyl) | ~125° | |
| Dihedral Angle |
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability, reactivity, and electronic properties. mdpi.comrsc.org A small HOMO-LUMO gap suggests low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated Quantum Chemical Reactivity Descriptors (Illustrative) These illustrative values are based on calculations for similar substituted pyridinium (B92312) compounds. rsc.org
| Parameter | Formula | Description | Predicted Value (eV) |
|---|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 4.17 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | 6.15 |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | 1.98 |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | 2.085 |
| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. | 0.240 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. DFT calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states (TS). ugent.be
For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C2 position is replaced, computational methods can model the approach of the nucleophile, the formation of a tetrahedral Meisenheimer intermediate, and the departure of the chloride leaving group. rsc.org The energy of the transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. wuxiapptec.com Comparing the activation energies for different possible reaction pathways allows for the prediction of reaction outcomes and regioselectivity. rsc.orgresearchgate.net Computational analysis can also reveal the role of specific groups in stabilizing the transition state, for example, through hyperconjugative interactions. acs.org
Steric and Electronic Effects on Pyridine Ring Reactivity
The reactivity of the pyridine ring in this compound is governed by a combination of steric and electronic effects from its substituents.
Electronic Effects:
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the ring (-I effect). This deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. nih.govuoanbar.edu.iq
Chloro Group (C2): The chlorine atom is an electron-withdrawing group via its inductive effect (-I), further activating the ring for nucleophilic attack. It is also a deactivating ortho-para director in electrophilic substitution.
Benzylamino Group (C3): The amino group is a powerful electron-donating group through resonance (+M effect), which tends to activate the ring towards electrophilic substitution, directing to the ortho and para positions (C2, C4, C6). However, its position at C3 complicates this, as it directs activation towards positions 2, 4, and 6, which are already influenced by the pyridine nitrogen. The benzyl group itself can have minor electronic effects. acs.org
The interplay of these effects makes the C4 and C6 positions the most likely sites for electrophilic attack, while the C2 position is highly activated for nucleophilic substitution, though this is tempered by steric hindrance.
Steric Effects: The spatial bulk of the substituents significantly influences reactivity.
The N-benzylamino group at the C3 position creates considerable steric hindrance, impeding the approach of reagents to the adjacent C2 and C4 positions.
The chlorine atom at C2 also contributes to steric crowding around that site.
In nucleophilic substitution reactions, while the C2 position is electronically activated, bulky nucleophiles may preferentially attack the C6 position if it is unsubstituted, or the C4 position, to avoid steric clash with the C3-benzylamino group. researchgate.net Studies on similarly substituted pyridines have shown that bulky substituents adjacent to a leaving group can significantly influence the regioselectivity of a reaction. researchgate.net
Correlation of Theoretical Parameters with Experimental Observations (e.g., Biological Activity)
A primary goal of theoretical studies is to establish quantitative structure-activity relationships (QSAR) by correlating calculated parameters with experimental data.
Reactivity Prediction: Theoretical models can predict the relative rates and regioselectivity of reactions like SNAr. rsc.org For example, a multivariate model using descriptors like electron affinity (EA) and molecular electrostatic potential (ESP) at the reaction center can predict reaction rates with high accuracy. rsc.org These predictions can then be validated by competition experiments. rsc.org
Biological Activity: Quantum chemical parameters are often correlated with biological activity. A low HOMO-LUMO energy gap (ΔE) can indicate higher reactivity, which may translate to enhanced biological interactions. rsc.org The electrophilicity index (ω) has also been used to describe biological activity. researchgate.net For instance, a series of compounds can be synthesized and tested for their inhibitory concentration (e.g., IC50). A correlation can then be sought between the experimental IC50 values and calculated parameters like ΔE. A strong correlation suggests the theoretical parameter is a good predictor of biological activity for that class of compounds.
Biological Activity and Structure Activity Relationship Sar Studies of N Benzyl 2 Chloropyridin 3 Amine Derivatives
Investigation of Bioactive Properties of Related Pyridine (B92270) Scaffolds
The inherent biological activity of the pyridine ring has spurred extensive research into its derivatives. psu.edu Studies on scaffolds related to N-benzyl-2-chloropyridin-3-amine have revealed a spectrum of bioactive properties, primarily in the realms of antimicrobial and anticancer applications.
Antimicrobial Activity Studies
The search for new antimicrobial agents is a critical area of research, and pyridine derivatives have been a consistent focus. Various studies have demonstrated that the pyridine nucleus is a key pharmacophore for antimicrobial activity. researchgate.net
A series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) were synthesized and showed variable to modest activity against several strains of Gram-positive and Gram-negative bacteria, as well as fungi. psu.eduresearchgate.net Notably, compounds with specific substitutions on the aromatic aldehyde portion, such as 4-methoxy and 2-hydroxy-3-methoxy, exhibited significant biological activity against the tested microorganisms. researchgate.net Another study involving Schiff bases of 2-amino-4-chloropyridine found that derivatives with nitro, dimethylamino, and hydroxy substitutions displayed notable activity. psu.edu For instance, the compound (E)-4-(((4-chloropyridin-2-yl)imino)methyl)-N,N-dimethylaniline (3c) showed significant antibacterial and antifungal activity. psu.edu
Ruthenium complexes incorporating 3-amino-2-chloropyridine (B31603) as a ligand were synthesized and evaluated for their antimicrobial potential. One such complex demonstrated notable antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella enteritidis. tandfonline.com In a different study, a Schiff base synthesized from 3-amino-2-chloropyridine and 4-nitrobenzaldehyde, namely (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine, was tested against S. aureus, B. subtilis, K. pneumonia, and P. aeruginosa, though it did not show activity at the tested concentration. mdpi.comresearchgate.net
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative | Target Microorganism(s) | Observed Activity | Reference(s) |
| Schiff bases of 2-amino-4-chloropyridine | Bacteria (Gram +, Gram -), Fungi | Variable to modest activity; significant with specific substitutions. | psu.eduresearchgate.net |
| Ruthenium-arene complex with 3-amino-2-chloropyridine ligand | S. aureus, B. cereus, E. coli, S. enteritidis | Highest antibacterial activity (0.63 mg/mL). | tandfonline.com |
| (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine | S. aureus, B. subtilis, K. pneumonia, P. aeruginosa | Not active at 200 μ g/disk . | mdpi.comresearchgate.net |
| 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acid derivatives | Bacteria, Fungi | Poor to fair activity. | researchgate.net |
Cytotoxic and Anticancer Properties
The cytotoxic potential of pyridine derivatives has been extensively documented, with many compounds showing promise as anticancer agents. rsc.org Analogues of this compound have been investigated for their ability to inhibit the growth of various cancer cell lines.
For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally analogous to the title compound, have shown cytotoxicity against non-small cell lung cancer cells. vulcanchem.comnih.gov In one study, a 2-chloropyridine (B119429) derivative (compound 11) was synthesized and subsequently reacted with benzylamine (B48309) to produce a corresponding derivative (compound 12). nih.gov While the cytotoxicity of this specific compound was part of a broader study, other derivatives in the same series displayed high cytotoxic activity against three human cancer cell lines, with some showing better cytotoxicity than the standard drug doxorubicin. nih.gov
A series of 2-chloropyridine derivatives featuring a 1,3,4-oxadiazole (B1194373) moiety were synthesized and evaluated for their antiproliferative effects. Several of these compounds exhibited potent activity against the SGC-7901 gastric cancer cell line. researchgate.net Specifically, a compound substituted with a 2-hydroxy-4-methoxy phenyl ring (compound 6o) showed the most potent activity. researchgate.net Similarly, studies on podophyllum derivatives substituted with 2-amino-3-chloropyridine (B188170) at the C4-N position revealed potent cytotoxicity against HeLa cells. nih.gov
Furthermore, N-benzyladenosine analogues have been explored for their anticancer effects, with some compounds exerting significant antiproliferative effects on human colorectal adenocarcinoma cell lines. mdpi.com This highlights the potential contribution of the N-benzyl group to cytotoxicity.
Table 2: Cytotoxic Activity of Selected Pyridine Analogues
| Compound Series | Cancer Cell Line(s) | Key Findings | Reference(s) |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | Exhibited cytotoxicity. | vulcanchem.comnih.gov |
| 2-Chloropyridine derivatives | MCF-7, HCT-116, HepG-2 | Some derivatives showed high cytotoxic activity, better than doxorubicin. | nih.gov |
| 2-Chloropyridine-1,3,4-oxadiazole derivatives | SGC-7901 (gastric cancer) | Potent antiproliferative activity; compound 6o was most active. | researchgate.net |
| C4-N-(2-amino-3-chloropyridine) podophyllum derivatives | HeLa, BGC-823, A549, Huh7, MCF-7 | Displayed potent cytotoxicity against HeLa cells. | nih.gov |
| N-benzyladenosine analogues | HCT116, DLD-1 (colorectal cancer) | Significant and persistent antiproliferative effects. | mdpi.com |
Elucidation of Biological Activity Mechanisms
Understanding the mechanism of action is crucial for the development of therapeutic agents. For pyridine derivatives, a primary mechanism involves the inhibition of specific enzymes that are critical for pathogen survival or cancer cell proliferation.
Enzyme Inhibition Profiles (e.g., Cyclooxygenase Inhibition)
Cyclooxygenase (COX) enzymes, particularly COX-2, are key targets in the development of anti-inflammatory and anticancer drugs. mdpi.com Several studies have shown that pyridine-based scaffolds can act as potent COX inhibitors. A series of novel pyrimidine-pyridine hybrids were synthesized, and some compounds revealed better COX-2 inhibitory activity than the reference drug celecoxib. nih.gov Similarly, dihydropyrazole derivatives containing a sulfonamide moiety were designed as selective COX-2 inhibitors and showed excellent anti-proliferation activities against SW620 colon cancer cells, with one compound (4b) being more potent than Celecoxib. mdpi.com N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have also been evaluated, with all tested compounds showing potential to inhibit both COX-1 and COX-2. nih.gov
Beyond COX inhibition, pyridine derivatives have been shown to inhibit other enzymes. A study identified (2-chloropyridin-4-yl)methanamine (B121028) as a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis. nih.gov N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov Other research has explored hydroxypyridinethione derivatives as inhibitors of human insulin-degrading enzyme (IDE). nih.gov Additionally, 2-chloropyridine derivatives bearing a 1,3,4-oxadiazole moiety have been identified as telomerase inhibitors, a key target in cancer therapy. researchgate.net
Systematic Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR analysis focuses on how different substituents on both the pyridine and benzyl (B1604629) rings influence biological activity.
Impact of Substitution Patterns on Biological Response
The position and nature of substituents on the pyridine ring profoundly affect the biological activity of these compounds. In a study of C4-N-substituted podophyllum derivatives, the presence of a chlorine atom on the heterocyclic ring enhanced cytotoxicity, with the potency order being substitution at the 3-position > 4-position > 5-position > 6-position. nih.gov This suggests that the 2-chloro-3-amino substitution pattern of the title compound is favorable for cytotoxic activity.
For antimicrobial Schiff bases derived from 2-amino-4-chloropyridine, SAR analysis revealed that electron-donating groups (like -OH, -OCH3) and electron-withdrawing groups (like -NO2) on the aldehyde ring could enhance antimicrobial activity. psu.eduresearchgate.net The position of these substituents was also critical. researchgate.net
In the context of enzyme inhibition, SAR studies on lysyl oxidase-like 2 (LOXL2) inhibitors showed that adding electron-withdrawing groups (like -CF3, -Cl, -F) to the 2-position of the pyridine ring had a positive effect on inhibitory potency. nih.gov The 2-chloro analogue was the most potent in that series. nih.gov For inhibitors of the deubiquitinase USP1/UAF1, SAR exploration of the N-benzyl-2-phenylpyrimidin-4-amine scaffold revealed that modifications to the benzyl and phenyl rings were crucial for achieving nanomolar potency. nih.gov For instance, small, electron-withdrawing groups on the benzyl ring were often favored.
In a series of 2-aminopyridine-3,5-dicarbonitriles, it was noted that compounds with small groups, such as N,N'-dimethylamino or pyrrolidino, tended to be selective inhibitors of acetylcholinesterase (AChE), regardless of whether a 2-amino or a 6-chloro substituent was present on the pyridine ring. joseroda.com
Design Principles for Enhanced Bioactivity
A central strategy in enhancing bioactivity is the principle of molecular hybridization , where fragments from known bioactive molecules are combined into a single new molecule. For instance, fragments of the drug Pexidartinib, a CSF1R inhibitor, have been merged with a pyrrolo[2,3-d]pyrimidine nucleus derived from a chloropyridine precursor. mdpi.com This approach led to the development of potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a key target in cancer therapy. mdpi.com
Another important design concept is scaffold hopping , where the core structure of a known active compound is replaced by a different, but functionally similar, scaffold to improve properties like potency, selectivity, or pharmacokinetics. This has been explored with pyridine-based pyrrolo[2,3-d]pyrimidine analogs, demonstrating that altering the central ring system while retaining key interaction points can lead to highly effective compounds. mdpi.com
Detailed SAR studies have provided specific insights into how different substituents affect the biological activity of this compound and related structures.
In the context of anticancer activity, particularly as USP1/UAF1 deubiquitinase inhibitors, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been extensively studied. nih.gov Although a pyrimidine (B1678525) core is present instead of pyridine, the SAR findings for the N-benzyl group are highly relevant. A strong correlation was observed between the compounds' inhibitory concentration (IC50) for USP1/UAF1 and their ability to increase monoubiquitinated PCNA levels, a key marker of activity, and decrease cancer cell survival. nih.gov This research led to the identification of potent nanomolar inhibitors, establishing the druggability of the USP1/UAF1 complex as a cancer target. nih.gov
For anti-inflammatory and antimicrobial applications, modifications to a related series, 1-(2-chloropyridin-3-yl)-3-substituted urea (B33335) derivatives, have shown that the nature of the substituent on the urea nitrogen is critical. researchgate.net Certain substitutions lead to compounds with moderate to potent inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net
The antimicrobial activity of related Schiff base derivatives of 2-amino-4-chloropyridine has also been systematically investigated. researchgate.net These studies reveal that the electronic properties of substituents on the benzylidene ring play a crucial role. The presence and position of electron-withdrawing or electron-donating groups can significantly impact the compound's efficacy against various bacterial and fungal strains. researchgate.netpsu.edu For example, compounds with specific halogen substitutions on the phenyl ring exhibited potent antimicrobial activities. researchgate.net
Furthermore, in the development of Toll-like receptor 7 (TLR7) agonists based on an imidazo[4,5-c]pyridine core, which can be synthesized from chloropyridine precursors, the substitution pattern was found to be critical for activity and selectivity. rsc.org The presence of an N-benzyl group was a key feature, and further substitutions, particularly those with electron-rich substituents, led to an increase in potency. rsc.org
The following tables summarize the research findings from various studies, illustrating the impact of structural modifications on biological activity.
Table 1: SAR of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors mdpi.com
| Compound | Modification | Bioactivity (CSF1R Inhibition) |
| 12b | N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Most potent inhibitor with low-nanomolar enzymatic activity and cellular efficacy. |
| 3a | N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Intermediate in the synthesis of more potent analogs. |
This table is based on data from a study on pyridine-based analogs and highlights the effectiveness of specific substitutions in achieving high potency.
Table 2: Bioactivity of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives researchgate.net
| Compound | Substituent | Anti-inflammatory Activity (% Inhibition) | Antimicrobial Activity |
| 5, 6, 11, 12, 16, 20 | Various aryl and alkyl groups | Moderate to potent (up to 48-78% TNF-α and 56-96% IL-6 inhibition) | - |
| 10, 12, 13, 18, 20, 22, 24, 25 | Various aryl and alkyl groups | - | Promising against selected bacteria and fungi |
This table illustrates how different substituents on the urea moiety of a 2-chloropyridin-3-yl core can tune the biological activity between anti-inflammatory and antimicrobial effects.
Table 3: Antimicrobial Activity of 2-Amino-4-chloropyridine Schiff Base Derivatives researchgate.net
| Compound | Substituent on Benzylidene Ring | Antimicrobial Activity |
| 3b, 3c, 3d, 3f, 3g | Various substituted phenyl groups | Significant activity against tested microorganisms |
This table demonstrates the importance of the substitution pattern on the benzylidene part of the molecule for antimicrobial efficacy in a related series.
Catalytic Applications and Roles of N Benzyl 2 Chloropyridin 3 Amine and Its Derivatives in Organic Synthesis
N-benzyl-2-chloropyridin-3-amine and its structural analogs have emerged as versatile building blocks and ligands in the field of organic synthesis. Their unique electronic and steric properties, arising from the interplay of the chloropyridine core, the secondary amine, and the benzyl (B1604629) group, enable their participation in a variety of catalytic transformations. This article explores their roles in transition metal catalysis, palladium-catalyzed cross-coupling reactions, metal-free synthesis of N-heterocycles, and heterogeneous catalytic systems.
Green Chemistry Principles in the Synthesis and Transformations of N Benzyl 2 Chloropyridin 3 Amine
Implementation of Enzymatic Transformations
Enzymatic transformations offer a powerful tool for green chemistry, providing high selectivity and mild reaction conditions. In the context of N-benzyl-2-chloropyridin-3-amine and related N-benzylated compounds, enzymes have been effectively utilized for deprotection.
A notable example is the use of laccase from Trametes versicolor in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) for the debenzylation of N-benzylated primary amines. uniovi.es This system employs molecular oxygen as a mild oxidant and operates in an aqueous medium, representing a significant improvement over traditional methods that often rely on harsh reagents and organic solvents. uniovi.es The reaction demonstrates excellent chemoselectivity, allowing for the removal of the benzyl (B1604629) group in the presence of other sensitive functional groups like secondary amines and alcohols. uniovi.es This enzymatic approach provides a sustainable and selective alternative for deprotection steps in synthetic pathways involving N-benzylated amines. uniovi.es
The specificity of enzymes can also circumvent the need for protecting groups altogether. For instance, in the industrial synthesis of semi-synthetic penicillins, the use of penicillin acylase allows for reactions in water at near room temperature, eliminating the necessity for silyl (B83357) protecting groups that were required in earlier, less green processes. acs.org This highlights the potential of enzymatic methods to streamline syntheses and reduce derivative use, a key principle of green chemistry. acs.org
Development of Solvent-Free Reaction Methodologies
A significant stride in green chemistry involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reaction methodologies have been successfully developed for various synthetic steps relevant to the preparation and transformation of this compound and its precursors.
For instance, the N-tert-butoxycarbonylation (Boc protection) of amines, a common step in organic synthesis, can be efficiently carried out under solvent-free conditions. organic-chemistry.org Researchers have demonstrated that using a catalytic amount of iodine or perchloric acid adsorbed on silica (B1680970) gel facilitates the reaction of amines with di-tert-butyl dicarbonate (B1257347) at room temperature without the need for a solvent. organic-chemistry.org These methods are not only environmentally friendly but also offer high chemoselectivity. organic-chemistry.org
Furthermore, microwave-assisted solvent-free synthesis has proven effective for preparing pyridinium (B92312) bromides. By adsorbing the reactants onto silica gel and irradiating with microwaves, the reactions proceed rapidly and in high yields, completely avoiding the use of volatile organic solvents. rsc.org This approach has been shown to be more efficient than conventional heating in solvents. rsc.org The development of such solvent-free methods represents a crucial step towards cleaner and more sustainable chemical manufacturing. rsc.org
Design of Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. In the synthesis and modification of compounds like this compound, several recyclable catalytic systems have been reported.
Polymer-supported catalysts offer a practical approach to catalyst recycling. For example, a polymer-bound version of 4-(N-methylamino)pyridine has been synthesized and shown to be an active and recyclable catalyst for acylation reactions. researchgate.net This polymer-supported catalyst could be recycled multiple times without a significant loss of activity. researchgate.net Similarly, silica gel-immobilized 4-(N,N-dimethylamino)pyridine (DMAP) has been developed as a heterogeneous catalyst for acylation, demonstrating both significant activity and stability, allowing for its reuse. researchgate.net
In another innovative approach, a graphene oxide-supported N-heterocyclic carbene copper(I) complex has been synthesized and utilized as a heterogeneous catalyst. This catalyst was highly effective for the selective N-monoalkylation of amines with alcohols under solvent-free conditions and could be easily separated and recycled up to five times with negligible loss in its catalytic activity. mdpi.com The development of such robust and recyclable catalytic systems is crucial for the advancement of sustainable chemical synthesis. muni.cz
Atom Economy and Waste Minimization in Synthetic Pathways
The principle of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is a fundamental concept in green chemistry. acs.org Designing synthetic routes with high atom economy is essential for minimizing waste generation.
Reductive amination, a key reaction for the synthesis of amines, is considered an environmentally friendly process due to its potential for high atom economy. d-nb.info This one-pot process for synthesizing chiral amines from prochiral carbonyl compounds can be highly efficient in terms of incorporating reactant atoms into the desired product. d-nb.info
The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are other metrics used to assess the environmental footprint of a chemical process. The E-Factor quantifies the amount of waste produced per unit of product, while PMI considers the total mass of materials used (water, solvents, reagents, etc.) relative to the mass of the active pharmaceutical ingredient produced. The pharmaceutical industry, for instance, has been actively using PMI to drive the development of more sustainable processes. acs.org By focusing on these metrics, chemists can design synthetic routes for molecules like this compound that are not only high-yielding but also environmentally responsible.
Utilization of Mild and Environmentally Benign Reagents (e.g., Oxygen as Oxidant)
The use of mild and environmentally benign reagents is a critical aspect of green chemistry, aiming to replace hazardous substances with safer alternatives. A prime example is the use of molecular oxygen from the air as a primary oxidant.
In the synthesis of imidazo[1,5-a]pyridines, a copper(I)-catalyzed direct transannulation reaction has been developed that utilizes aerial oxygen as a green oxidant. beilstein-journals.org Similarly, a copper(II)-catalyzed tandem reaction for the synthesis of related heterocyclic structures also employs oxygen as a clean oxidant. beilstein-journals.org The use of oxygen is highly advantageous as it is readily available, inexpensive, and produces water as the only byproduct.
Another example of a greener reagent is chloramine-T, which has been used as a novel chlorinating agent for the synthesis of C-3 chloro-substituted imidazo[1,2-a]pyridines. This method provides good yields under neat conditions, offering an alternative to more hazardous chlorinating agents. acs.org
The development of catalytic systems that can utilize molecular oxygen, often in conjunction with metal catalysts, is an active area of research. For instance, a palladium(II)-catalyzed cascade reaction has been developed using catalytic copper(II) acetate (B1210297) with molecular oxygen as the oxidant. acs.org These approaches, which leverage mild and abundant reagents like oxygen, are instrumental in creating more sustainable chemical processes. uniovi.es
Future Research Directions and Emerging Applications of N Benzyl 2 Chloropyridin 3 Amine
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of N-benzyl-2-chloropyridin-3-amine and its analogs is poised for significant advancement through the exploration of modern synthetic methodologies. Current approaches often rely on classical condensation or nucleophilic substitution reactions. Future research will likely focus on developing more efficient, selective, and sustainable pathways.
One promising avenue is the expansion of metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination could be adapted, potentially coupling 3-amino-2-chloropyridine (B31603) with benzyl (B1604629) halides or related electrophiles using palladium or copper catalysts. A notable development in this area is the use of stable and recyclable copper(I) catalysts supported on resins for C-N coupling, which offers a greener alternative to traditional methods. muni.cz
Another area of exploration involves the direct functionalization of the pyridine (B92270) ring. For instance, a synthetic strategy could involve the initial benzylation of 3-aminopyridine, followed by a regioselective chlorination step. Recent advancements in deaminative chlorination of heteroaromatic compounds, which convert C(sp²)‒NH₂ groups to C(sp²)‒Cl bonds using simple pyrylium (B1242799) reagents and a chloride source, could offer a novel, mild alternative to traditional, harsher methods. nih.gov This avoids potentially hazardous intermediates often associated with Sandmeyer-type reactions. nih.gov
Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, could provide a rapid and efficient route to complex derivatives. A hypothetical one-pot synthesis might involve 2,3-dichloropyridine, benzylamine (B48309), and a third component to introduce additional diversity. The synthesis of related 2-amino-3-benzylindolizines has been achieved by reacting N-benzyl-2-halogenpyridines with acetonitrile (B52724) derivatives, showcasing the potential for building complex heterocyclic systems from this core structure. rawdatalibrary.net
| Synthetic Strategy | Precursors | Potential Catalyst/Reagent | Key Advantages |
| Buchwald-Hartwig Amination | 3-Amino-2-chloropyridine, Benzyl bromide | Palladium or Copper complexes | High efficiency, functional group tolerance |
| Supported Cu(I) Catalysis | Aryl amines, 4-chloropyridine (B1293800) (analogous) | Cu(I) on polyacrylate resin | Recyclable catalyst, mild conditions muni.cz |
| Deaminative Chlorination | N-Benzylpyridin-3-amine | Pyrylium tetrafluoroborate, MgCl₂ | Avoids explosive intermediates, high chemoselectivity nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichloropyridine, Benzylamine | Base (e.g., K₂CO₃) | Direct, often high-yielding |
| Condensation Reaction | 3-Amino-2-chloropyridine, Benzaldehyde (B42025) (followed by reduction) | Reducing agent (e.g., NaBH₄) | Readily available starting materials |
Discovery of Undiscovered Reactivity Profiles and Transformations
The inherent functionalities of this compound—a nucleophilic secondary amine, an electrophilic C-Cl bond on a pyridine ring, and the pyridine nitrogen itself—offer a rich landscape for discovering novel chemical transformations.
The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. Future work could explore a wide range of nucleophiles beyond simple amines or alcohols, including sulfur, phosphorus, and carbon-based nucleophiles. Cross-coupling reactions like Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) could be employed to append diverse functional groups, creating libraries of novel compounds. nih.gov For example, a Sonogashira coupling could introduce an alkynyl group, a versatile handle for further transformations such as click chemistry or cyclization reactions.
The secondary amine provides another reactive handle. It can be acylated, alkylated, or used as a directing group for C-H activation at the benzyl or pyridine rings. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which significantly alters the reactivity of the ring, making it more susceptible to nucleophilic attack. researchgate.net The ring-opening of such activated pyridinium salts with nucleophiles can lead to highly functionalized acyclic products, providing a pathway to uniquely substituted alkylamine derivatives. researchgate.net
Furthermore, intramolecular reactions could lead to novel heterocyclic systems. For example, under specific conditions, cyclization could be induced between the benzyl group and the pyridine ring, or a reaction could be orchestrated involving the amino group and a substituent introduced at the 2-position. The synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine (B3432731) precursors suggests that similar annulation strategies could be successful. researchgate.net
Development of Advanced Derivatization Techniques for Complex Matrices
For the analysis of this compound and its metabolites or derivatives in complex biological or environmental matrices, advanced derivatization techniques are essential. These techniques aim to improve the volatility, thermal stability, and chromatographic behavior of the analyte, as well as enhance its detectability by detectors like mass spectrometers (MS) or flame ionization detectors (FID).
Future research could focus on developing tailored derivatization protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). For GC-MS analysis, the secondary amine is a key target for derivatization. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, reducing polarity and improving peak shape. nih.gov Acylation with fluorinated anhydrides (e.g., trifluoroacetic anhydride) can produce derivatives with excellent chromatographic properties and high sensitivity in electron capture detection.
For LC-MS, derivatization can be used to improve ionization efficiency and introduce specific fragmentation patterns for enhanced sensitivity and selectivity in tandem MS (MS/MS) analysis. Reagents that introduce a permanently charged group or a readily ionizable moiety could be explored. The development of chiral derivatizing agents would also be crucial for separating and quantifying enantiomers if the compound or its derivatives are found to be chiral and exhibit stereospecific bioactivity.
A comparative approach, using parallel derivatization with different reagents, can aid in the unambiguous identification of analytes in complex mixtures by observing the corresponding mass shifts and retention time changes. nih.gov
| Analytical Technique | Derivatization Goal | Example Reagent Class | Potential Benefit |
| GC-MS | Increase volatility, improve peak shape | Silylating agents (e.g., BSTFA) | Enhanced separation and detection of polar analytes nih.gov |
| GC-MS/ECD | Enhance sensitivity | Fluorinated acylating agents | Ultra-trace quantification |
| LC-MS/MS | Improve ionization efficiency | Reagents with quaternary ammonium (B1175870) groups | Increased signal intensity in ESI+ mode |
| LC (Chiral) | Separate enantiomers | Chiral derivatizing agents (e.g., Mosher's acid chloride) | Quantification of stereoisomers |
Integration of Multiscale Theoretical Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Integrating multiscale theoretical modeling can provide deep mechanistic insights into its synthesis, reactivity, and interactions, guiding future experimental work.
Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) can be used to model reaction mechanisms for novel synthetic pathways. sobereva.com It can elucidate transition states, calculate activation energies, and explain the regioselectivity of reactions, such as why a nucleophile preferentially attacks the 2-position of the pyridine ring. DFT can also be used to predict spectroscopic properties (NMR, IR, UV-Vis) to aid in structural characterization.
Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems, such as the interaction of the molecule with a biological target or its behavior in a solvent, classical force fields and MD simulations are more appropriate. MD simulations can reveal the conformational preferences of the molecule, its solvation structure, and the dynamics of its binding to a protein active site.
Hybrid QM/MM Models: These models provide the accuracy of QM for a reactive center (e.g., the ligand-binding site) while treating the larger environment (e.g., the rest of the protein and solvent) with the efficiency of MM. nih.gov This approach is ideal for studying enzyme-catalyzed transformations or the precise binding mode of the molecule as a potential bioactive agent.
Coarse-Graining and Mesoscale Models: To understand processes on longer timescales and larger length scales, such as the formation of functional materials or self-assembly, coarse-grained models can be developed. nih.gov These models simplify the representation of the molecule, allowing for simulations that can predict bulk material properties. The combination of these modeling techniques can provide a comprehensive understanding, from electronic structure to macroscopic behavior. acs.org
| Modeling Scale | Methodology | Application for this compound |
| Quantum Mechanical | DFT, Ab initio | Elucidating reaction mechanisms, predicting spectra, calculating electronic properties. sobereva.comnih.gov |
| All-Atom | MD, Monte Carlo | Simulating conformational dynamics, solvent effects, and binding to macromolecules. nih.gov |
| Hybrid | QM/MM | Modeling reactions in enzymatic environments or detailed binding interactions. nih.gov |
| Coarse-Grained | Simplified particle models | Simulating self-assembly, polymer formation, and material properties. nih.gov |
Strategic Design of Next-Generation Bioactive Agents and Functional Materials
The this compound scaffold is a promising starting point for the development of new therapeutic agents and advanced functional materials. The strategic modification of this core structure can lead to molecules with tailored biological activities or material properties.
In medicinal chemistry, the pyridine ring is a well-established pharmacophore found in numerous approved drugs. beilstein-journals.org Derivatives of the closely related 3-amino-2-chloropyridine have already shown potential. For instance, a complex derivative, 6-(2-chloropyridin-3-yl)chromeno[4,3-b]pyrrolo [3,2-h]quinolin-7(1H)-one, has been evaluated for its activity against human tumor cell lines. This highlights the potential of the 2-chloropyridin-3-yl motif in oncology. Future research could involve synthesizing a library of this compound analogs by varying the substitution pattern on the benzyl ring and replacing the chlorine atom with other functional groups via cross-coupling reactions. These new compounds could be screened against various biological targets, including kinases, G-protein coupled receptors, and enzymes. The development of N-pyridinyl acetamide (B32628) derivatives as potential VEGFR inhibitors demonstrates the viability of this scaffold in targeting key signaling pathways in cancer. mdpi.com
In the realm of functional materials, the molecule could serve as a monomer for novel polymers or as a component in organic light-emitting diodes (OLEDs) or sensors. The aromatic nature of the compound suggests potential for creating conjugated systems with interesting photophysical properties. For example, polymerization through the reactive chloro- and amino- groups could lead to novel poly(aminopyridine)s with unique electronic or thermal properties. Furthermore, by incorporating this scaffold into larger π-conjugated systems, it may be possible to develop new fluorescent probes or materials with nonlinear optical properties, as has been explored for related imidazo[4,5-b]pyridine derivatives. researchgate.net
Advancement of Sustainable and Scalable Production Methods
For any promising compound to move from laboratory curiosity to practical application, the development of sustainable and scalable production methods is paramount. Future research in this area should be guided by the principles of green chemistry.
Key areas for improvement include:
Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a primary goal. The use of highly active and stable supported catalysts, such as the Cu(I) resin system mentioned for C-N coupling, allows for easy separation and reuse, minimizing waste and cost. muni.cz
Solvent Selection: Reducing the reliance on volatile and hazardous organic solvents is crucial. Exploring reactions in greener solvents like water, ethanol, 2-methyl-THF, or even solvent-free conditions would significantly improve the environmental footprint of the synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is essential. Multicomponent reactions are often highly atom-economical.
Process Intensification: The use of continuous flow chemistry instead of traditional batch processing can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. Gas-phase reactions, used for producing commodity pyridines, could also be explored for specific steps. beilstein-journals.org
Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures, for example by using highly active catalysts or microwave irradiation, can reduce energy consumption.
By focusing on these areas, it will be possible to develop a manufacturing process for this compound and its derivatives that is not only economically viable but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-chloropyridin-3-amine, considering yield and purity?
- Methodological Answer :
- Microwave-assisted synthesis accelerates reaction kinetics and improves regioselectivity. A general procedure involves coupling 2-chloropyridin-3-amine derivatives with benzyl halides under microwave irradiation (100–150°C, 15–30 min) in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalytic C–N coupling : Use copper(I) bromide (5–10 mol%) and cesium carbonate as a base in DMSO at 35–50°C for 24–48 hours. Purify via column chromatography (ethyl acetate/hexane gradient) to achieve >80% purity .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.8–8.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm). Coupling constants (e.g., J = 2–5 Hz for ortho-substituted pyridines) help assign substituent positions .
- X-ray crystallography : Centrosymmetric cyclic dimers form via N–H⋯N hydrogen bonds (2.8–3.1 Å) and Cl⋯Cl interactions (3.28 Å), confirming intermolecular associations .
Q. What are common impurities in the synthesis of this compound, and how are they resolved?
- Methodological Answer :
- By-products : Unreacted benzyl halides or dehalogenated pyridine derivatives.
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 30–70%) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps. The chloro group’s electrophilicity (LUMO energy ≈ -1.5 eV) directs nucleophilic attack at the 2-position .
- Machine learning : Train models on reaction datasets (e.g., yield, temperature, catalyst) to predict optimal conditions for functionalization .
Q. How do steric and electronic effects influence the regioselectivity of this compound derivatives?
- Methodological Answer :
- Steric maps : Use molecular docking to assess substituent bulk at the benzyl group. Bulky groups (e.g., 3,5-dimethylbenzyl) reduce accessibility to the pyridine N-atom, shifting reactivity to the chloro position .
- Hammett analysis : Compare σ values of substituents on the benzyl ring. Electron-withdrawing groups (σ > 0.5) enhance chloro displacement rates by 20–40% .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Dynamic NMR : Resolve rotational isomers (e.g., hindered benzyl rotation) by variable-temperature ¹H NMR (Δδ > 0.1 ppm at 25–100°C) .
- 2D-COSY/HSQC : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Key Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed protocols .
- Advanced questions integrate computational and experimental validation to address mechanistic ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
